3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester 3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517280
InChI: InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)12-11(15-12)8-5-6-10(20-4)9(7-8)16(18)19/h5-7,11-12,15H,1-4H3/t11-,12-/m1/s1
SMILES: CC(C)(C)OC(=O)C1C(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol

3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13517280

Molecular Formula: C14H18N2O5

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
IUPAC Name tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate
Standard InChI InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)12-11(15-12)8-5-6-10(20-4)9(7-8)16(18)19/h5-7,11-12,15H,1-4H3/t11-,12-/m1/s1
Standard InChI Key PPPFTYSVHDNEKF-VXGBXAGGSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
SMILES CC(C)(C)OC(=O)C1C(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)C1C(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester has the molecular formula C₁₄H₁₈N₂O₅, with a molecular weight of 294.30 g/mol . The structure integrates an aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) substituted at the 2-position with a carboxylic acid tert-butyl ester group and at the 3-position with a 4-methoxy-3-nitrophenyl moiety.

Physical Properties

PropertyValueSource
AppearanceSolid
SolubilityLikely soluble in DMSO, DCM
Storage ConditionsRoom temperature, inert atmosphere

The tert-butyl ester group enhances lipid solubility, facilitating its use in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of aziridine derivatives often involves cyclization or ring-opening reactions. For this compound, a plausible route involves:

  • Nitroaromatic Precursor Functionalization: Introduction of the methoxy and nitro groups onto a phenyl ring via electrophilic aromatic substitution.

  • Aziridine Ring Formation: Cyclization of a β-amino alcohol or related precursor under basic conditions.

  • Esterification: Protection of the carboxylic acid as a tert-butyl ester using di-tert-butyl dicarbonate (Boc anhydride) .

Experimental Case Study

Reaction ParameterConditionSource
SolventDMSO
BasePotassium carbonate
Temperature60°C
Duration4 hours

Purification and Characterization

Post-synthesis purification typically involves chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are essential for confirming structure and purity. For instance, the ¹H NMR spectrum of a related tert-butyl aziridine carboxylate shows resonances at δ 3.79 ppm (m, 2H, piperidinyloxy) and δ 1.59–1.31 ppm (m, 13H, tert-butyl and aliphatic protons) .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Key signals include:

    • δ 3.79 ppm (multiplet, 2H, -OCH₂-)

    • δ 1.48 ppm (singlet, 9H, tert-butyl)

    • δ 8.20–7.10 ppm (aromatic protons) .

  • ¹³C NMR: Expected peaks for the carbonyl group (δ ~170 ppm), aromatic carbons (δ 120–150 ppm), and tert-butyl carbons (δ ~28 ppm) .

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry of analogous compounds reveals a molecular ion peak at m/z 285 [M+H]⁺, consistent with the tert-butyl ester fragment . High-resolution MS (HRMS) would confirm the exact mass (294.1216 g/mol) .

Infrared (IR) Spectroscopy

The IR spectrum likely shows stretches for:

  • Nitro group (NO₂): ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)

  • Ester carbonyl (C=O): ~1720 cm⁻¹

  • Aromatic C-H: ~3050 cm⁻¹ .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for biological testing.

  • Nitro Group Utilization: Exploring photocatalytic or enzymatic reduction to generate amine intermediates.

  • Polymer Chemistry: Investigating ring-opening polymerization (ROP) of the aziridine for biodegradable materials.

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